molecular formula C7H21O3Si4 B100082 3-((Dimethylsilyl)oxy)-1,1,3,5,5-pentamethyltrisiloxane CAS No. 17082-46-1

3-((Dimethylsilyl)oxy)-1,1,3,5,5-pentamethyltrisiloxane

Cat. No. B100082
CAS RN: 17082-46-1
M. Wt: 265.58 g/mol
InChI Key: BGISVIDNIBCUTN-UHFFFAOYSA-N
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Description

The compound “3-((Dimethylsilyl)oxy)-1,1,3,5,5-pentamethyltrisiloxane” is a type of siloxane, which is a class of compounds containing silicon-oxygen (Si-O) bonds. Siloxanes are commonly used in a variety of applications due to their stability and flexibility .

Scientific Research Applications

High-Temperature NMR Standard

Methyltris(dimethylsiloxy)silane: is utilized as a non-volatile standard for nuclear magnetic resonance (NMR) spectroscopy at high temperatures . This application is crucial for the analysis of chemical compounds that are unstable or highly volatile at elevated temperatures.

Cross-Linking Agent for Silicones

This compound serves as an effective cross-linker for vinyl-functional silicones . By linking polymer chains, it enhances the mechanical properties and thermal stability of silicone-based materials, making them suitable for a wide range of industrial applications.

Surface Modification of Polymers

The compound is involved in the surface modification of polymers to improve their properties. For instance, it can be used to modify poly(methylhydrosiloxane) (PMHS) for microfluidic electrophoresis chips, enhancing their performance in bioanalytical applications .

Synthesis of Light Stabilizers

Methyltris(dimethylsiloxy)silane: is used in the synthesis of siloxane-based light stabilizers. These stabilizers protect materials from degradation caused by UV light, extending the lifespan of products such as coatings and plastics .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if used as a protecting group in organic synthesis, the dimethylsilyl group can be added to protect a reactive group and later removed under specific conditions .

properties

InChI

InChI=1S/C7H21O3Si4/c1-11(2)8-14(7,9-12(3)4)10-13(5)6/h1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGISVIDNIBCUTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)O[Si](C)(O[Si](C)C)O[Si](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H21O3Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401301978
Record name Methyltris(dimethylsiloxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401301978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((Dimethylsilyl)oxy)-1,1,3,5,5-pentamethyltrisiloxane

CAS RN

17082-46-1
Record name 3-((Dimethylsilyl)oxy)-1,1,3,5,5-pentamethyltrisiloxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017082461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyltris(dimethylsiloxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401301978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(dimethylsilyl)oxy]-1,1,3,5,5-pentamethyltrisiloxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.382
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-((Dimethylsilyl)oxy)-1,1,3,5,5-pentamethyltrisiloxane

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